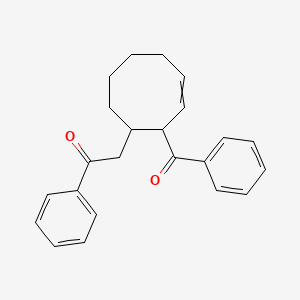![molecular formula C13H11NO2S B14271527 Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)- CAS No. 128365-79-7](/img/structure/B14271527.png)
Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)- is a heterocyclic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a fused pyridine and isoindole ring system, makes it an interesting subject for chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)- can be achieved through various methods. One common approach involves the intramolecular aza-Prins type reaction. This method utilizes N-acyliminium ions and amides under mild reaction conditions to form the desired isoindole framework . The reaction typically employs inexpensive reagents and is metal-free, making it an attractive option for large-scale synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the development of green chemistry approaches, such as using environmentally benign solvents and catalysts, can further improve the sustainability of the industrial production methods.
化学反応の分析
Types of Reactions
Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new substituents onto the isoindole ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary depending on the desired transformation, but they often involve standard laboratory techniques such as reflux, stirring, and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.
科学的研究の応用
Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
作用機序
The mechanism of action of Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Pyrido[1,2-a]indoles: These compounds share a similar fused ring system but differ in the position of the nitrogen atom within the ring.
Isoindoline derivatives: These compounds have a similar isoindole core but may lack the fused pyridine ring.
Indole derivatives: Indole derivatives have a similar heterocyclic structure but differ in the specific arrangement of atoms and functional groups.
Uniqueness
Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)- is unique due to its specific ring fusion and the presence of the methylthio group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
CAS番号 |
128365-79-7 |
|---|---|
分子式 |
C13H11NO2S |
分子量 |
245.30 g/mol |
IUPAC名 |
1-methylsulfanyl-3,4-dihydropyrido[1,2-b]isoindole-2,6-dione |
InChI |
InChI=1S/C13H11NO2S/c1-17-12-10(15)6-7-14-11(12)8-4-2-3-5-9(8)13(14)16/h2-5H,6-7H2,1H3 |
InChIキー |
DACCWKVNVWJQCQ-UHFFFAOYSA-N |
正規SMILES |
CSC1=C2C3=CC=CC=C3C(=O)N2CCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


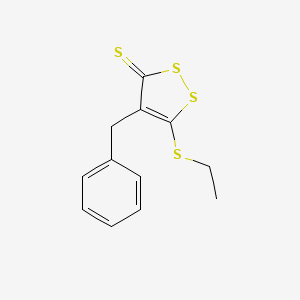
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene)](/img/structure/B14271452.png)
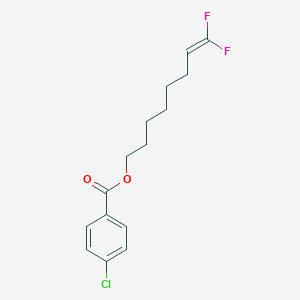
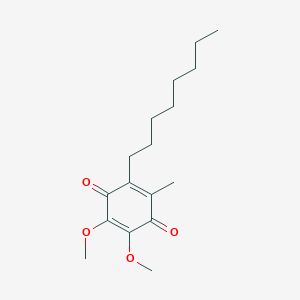
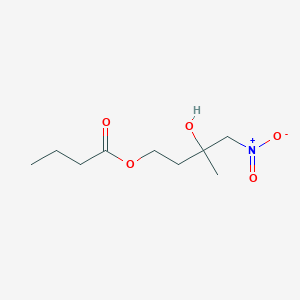
![2,4(1H,3H)-Pyrimidinedione, 1-[1-(2-propenyl)-3-butenyl]-](/img/structure/B14271486.png)
![N,N'-[Cyclopentane-1,1-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14271490.png)

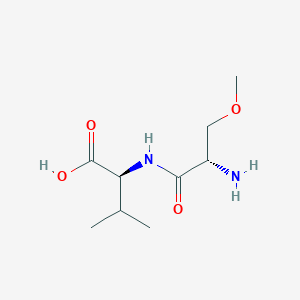
![2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene](/img/structure/B14271504.png)
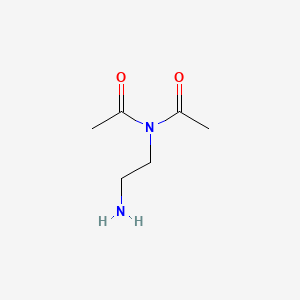
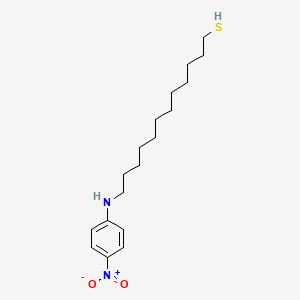
![1-[3-(Dihexadecylamino)-3-oxopropyl]-1'-ethyl-4,4'-bipyridin-1-ium](/img/structure/B14271531.png)
